Nintedanib esylate

Pharmaceutical chemistry Solid-state chemistry Formulation science

Nintedanib esylate (BIBF 1120 esylate) is the definitive triple angiokinase inhibitor for studying VEGFR, PDGFR, and FGFR signaling in fibrotic and oncological models. As the only approved kinase inhibitor for IPF, its balanced polypharmacology makes it indispensable for translational research. The esylate salt’s well-characterized low oral bioavailability (~4.7%) and pH‑dependent solubility establish it as an industry benchmark for amorphous solid dispersion, lipid‑based, and nano‑particulate delivery technologies. Its 7.2‑fold selectivity for c‑MetY1248H over wild‑type c‑Met further enables targeted studies in papillary renal cell carcinoma. For generic pharmaceutical developers, this high‑purity, crystalline esylate is the essential reference listed drug substance for ANDA bioequivalence evaluations against Ofev®. Secure your research‑grade supply today.

Molecular Formula C33H39N5O7S
Molecular Weight 649.8 g/mol
Cat. No. B1678937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib esylate
SynonymsBIBF1120;  BIBF 1120 BIBF-1120;  Nintedanib esylate. Nintedanib ethanesulfonate salt;  Intedanib;  Brand name OFEV. Vargatef.
Molecular FormulaC33H39N5O7S
Molecular Weight649.8 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
InChIInChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)
InChIKeyZNMRDZZRAFJOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib Esylate: A Triple Angiokinase Inhibitor for Procurement in Fibrosis and Oncology Research


Nintedanib esylate, also known as BIBF 1120 esylate, is an organosulfonate salt of the small-molecule indolinone-derived tyrosine kinase inhibitor nintedanib [1]. It functions as a potent, orally bioavailable, and selective triple angiokinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR 1-3), platelet-derived growth factor receptors (PDGFR α/β), and fibroblast growth factor receptors (FGFR 1-3) [2][3]. This unique polypharmacology profile underpins its clinical utility as a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and, in combination with docetaxel, for specific non-small cell lung cancer (NSCLC) subtypes [4].

Nintedanib Esylate Procurement: Why Salt Form and Polypharmacology Preclude Simple Interchangeability


The scientific and industrial selection of nintedanib esylate over other forms of nintedanib or alternative multi-kinase inhibitors is driven by quantifiable differences in solid-state properties and kinase selectivity. The specific esylate salt is integral to the drug's manufacturability and pharmacokinetic profile, which cannot be replicated by the free base or other salts without significant reformulation [1]. Furthermore, its unique, balanced inhibition of VEGFR, FGFR, and PDGFR at specific nanomolar potencies is distinct from the profiles of other kinase inhibitors like sorafenib, leading to divergent efficacy and tolerability outcomes that are not interchangeable in clinical or research settings [2]. The following evidence details these critical, data-driven differentiators.

Nintedanib Esylate Technical Evidence: Head-to-Head Data on Solubility, Potency, Efficacy, and Bioavailability


Salt Form Differentiation: Esylate vs. Free Base Solubility and Manufacturability

The nintedanib esylate salt exhibits a quantifiably different solubility and stability profile compared to the free base, which is critical for pharmaceutical development and research application. The esylate salt demonstrates a pH-dependent aqueous solubility, with a notable increase at pH < 3 , a key parameter for oral absorption. In contrast, the free base is practically insoluble in water [1]. This difference in solid-state properties, including a defined melting point of 244-251°C for the esylate salt [2], directly impacts formulation into the approved oral soft-gelatin capsule. The esylate salt is the specific chemical entity in the FDA-approved drug product, Ofev [3], making it the definitive standard for research aimed at developing generic versions or studying the clinical compound's pharmacology.

Pharmaceutical chemistry Solid-state chemistry Formulation science

Comparative Multi-Kinase Inhibition Potency: Nintedanib Esylate's Balanced Triple Angiokinase Profile

Nintedanib esylate demonstrates a distinct, balanced inhibition profile against its three primary angiokinase targets in cell-free assays. It inhibits VEGFR2 with an IC50 of 13 nM, PDGFRα/β with IC50s of 59 nM and 65 nM respectively, and FGFR1 with an IC50 of 69 nM [1]. This contrasts with other multi-kinase inhibitors like sorafenib, which has a reported IC50 of 90 nM for VEGFR2 and 57 nM for PDGFRβ but lacks potent activity against FGFR [2]. The balanced triple inhibition is hypothesized to reduce the compensatory upregulation of alternative angiogenic pathways (e.g., FGF signaling) that can lead to resistance against inhibitors targeting only VEGFR and PDGFR [3]. This specific potency profile is a key differentiating feature for nintedanib esylate.

Kinase profiling Cancer biology Anti-angiogenesis

Clinical Efficacy and Tolerability: Nintedanib Esylate vs. Sorafenib in Advanced HCC

In a randomized, open-label Phase I/II clinical trial (NCT number not provided in source) comparing nintedanib esylate (200 mg bid) with sorafenib (400 mg bid) in Asian patients with advanced hepatocellular carcinoma (HCC), the compounds demonstrated numerically similar efficacy but a quantifiably different tolerability profile. The median time to progression (TTP) by central independent review was 2.8 months for nintedanib esylate compared to 3.7 months for sorafenib (HR 1.21, 95% CI 0.73-2.01), and median overall survival (OS) was 10.2 months versus 10.7 months (HR 0.94, 95% CI 0.59-1.49) [1]. Critically, nintedanib esylate was associated with a lower incidence of grade ≥3 adverse events (56% vs 84%) and dose reductions (19% vs 59%) [1]. This differentiated safety profile may offer an advantage in patient management and combination therapy research.

Clinical trial Hepatocellular carcinoma Comparative efficacy

Intrinsic Bioavailability and Formulation Performance: Nintedanib Esylate's Low Oral BA as a Baseline for Advanced Delivery Research

A quantifiable limitation of nintedanib esylate that defines its research application in drug delivery science is its low absolute oral bioavailability, estimated at approximately 4.7% [1]. This is primarily attributed to poor aqueous solubility at neutral pH and significant first-pass metabolism [2]. This low baseline bioavailability establishes nintedanib esylate as a benchmark for evaluating novel formulation strategies. For instance, a study developing vitamin E TPGS liposomes of nintedanib esylate reported a 6.23-fold increase in oral bioavailability in rats compared to the marketed formulation [1]. Similarly, nanostructured lipid carriers (NLCs) improved oral bioavailability over 26.31-fold relative to a drug suspension [3]. These data highlight nintedanib esylate's role as a standard challenge compound in bioavailability enhancement research.

Pharmacokinetics Drug delivery Bioavailability

Mutant Kinase Selectivity: Nintedanib Esylate's 7.2-Fold Preference for c-Met Y1248H Variant

Beyond its primary angiokinase targets, nintedanib esylate exhibits a quantifiable selectivity for a specific oncogenic kinase mutant. A study using analog-sensitive kinase technology revealed that nintedanib possesses a 7.2-fold higher selectivity for the c-MetY1248H variant over the wild-type c-Met kinase [1]. This missense mutation is clinically observed in papillary renal cell carcinoma (pRCC) [1]. Structural analysis attributes this selectivity to the formation of favorable nonbonded interactions, including a hydrogen bond and a weak cation-π interaction, between the inhibitor ligand and the mutated residue His1248 [1]. This level of mutant-specific selectivity is not a general property of all Type II kinase inhibitors and represents a specific differentiation point for nintedanib in precision oncology research.

Kinase selectivity c-Met mutation Renal cell carcinoma

Nintedanib Esylate Procurement: High-Impact Research and Industrial Application Scenarios


Investigation of Idiopathic Pulmonary Fibrosis (IPF) Pathomechanisms

As the first and only kinase inhibitor approved for IPF [1], nintedanib esylate is the essential compound for studying the role of VEGFR, PDGFR, and FGFR signaling in fibroblast activation, myofibroblast differentiation, and extracellular matrix deposition. Its balanced triple inhibition profile is mechanistically linked to the slowing of forced vital capacity (FVC) decline in IPF patients [1], making it the standard tool for developing and validating in vitro and in vivo models of pulmonary fibrosis.

Advanced Formulation and Drug Delivery Research

Nintedanib esylate's well-characterized low oral bioavailability (~4.7%) and pH-dependent solubility make it a gold-standard 'problem compound' for evaluating novel drug delivery technologies [2][3]. It serves as a benchmark for assessing the performance of amorphous solid dispersions, lipid-based formulations, and nanoparticulate systems designed to enhance the oral absorption of BCS Class II/IV drugs.

Precision Oncology Research in c-Met Mutant Cancers

The demonstrated 7.2-fold selectivity of nintedanib for the c-MetY1248H variant over wild-type c-Met [4] positions it as a critical probe for studying this specific oncogenic driver in papillary renal cell carcinoma (pRCC). Its use is warranted in cellular and in vivo models engineered to express this mutation to explore novel therapeutic strategies and understand resistance mechanisms.

Generic Pharmaceutical Development and Bioequivalence Studies

For generic drug manufacturers, procurement of nintedanib esylate of defined purity and solid-state form (esylate salt, crystalline) is mandatory. It serves as the reference listed drug (RLD) substance for developing and validating bioequivalent formulations of Ofev soft gelatin capsules, requiring rigorous analytical and pharmacokinetic comparison [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nintedanib esylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.